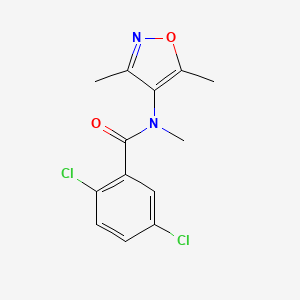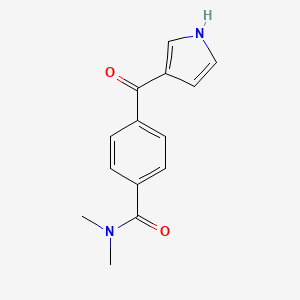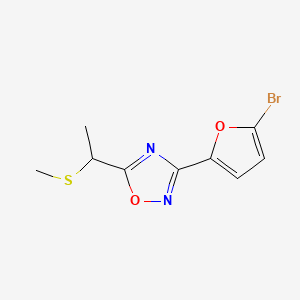
2,5-dichloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbenzamide, commonly known as DMO, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of DMO is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, DMO has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMO has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. Additionally, DMO has been shown to have low toxicity to non-target organisms, making it a potentially environmentally friendly alternative to traditional herbicides.
实验室实验的优点和局限性
One of the main advantages of using DMO in lab experiments is its versatility, as it has potential applications in various fields. Additionally, DMO is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMO in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are numerous future directions for research on DMO, including further studies into its mechanism of action and potential applications in medicine, agriculture, and materials science. Additionally, future research could focus on optimizing the synthesis process for DMO to improve its yield and purity. Overall, DMO has significant potential for a wide range of applications, making it an exciting area of research for scientists in various fields.
合成方法
DMO is synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoic acid with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid, followed by the addition of thionyl chloride and N-methylmorpholine. The resulting intermediate is then treated with N-methylamine to yield DMO.
科学研究应用
DMO has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DMO has shown promise as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, DMO has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, DMO has been studied for its potential as a herbicide, with research indicating that it has a broad spectrum of activity against various weed species. Furthermore, DMO has been shown to have low toxicity to non-target organisms, making it a potentially environmentally friendly alternative to traditional herbicides.
In materials science, DMO has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. For example, DMO has been used as a precursor for the synthesis of a series of polymeric materials that exhibit high thermal stability and good mechanical properties.
属性
IUPAC Name |
2,5-dichloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-12(8(2)19-16-7)17(3)13(18)10-6-9(14)4-5-11(10)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFLBGMIAFENEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)



![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)




![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)